Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
Overview
Description
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine: is a chemical compound with the molecular formula C14H31NO6. It is known for its unique structure, which includes multiple ethoxy groups and a central amine group. This compound is often used in various industrial and scientific applications due to its versatile chemical properties.
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with cellular structures. The resulting changes could include alterations in cellular function, changes in gene expression, or other biochemical effects .
Biochemical Pathways
It’s possible that the compound affects multiple pathways, depending on its specific targets and mode of action. The downstream effects of these pathway alterations could include changes in cellular function, alterations in gene expression, or other biochemical effects .
Result of Action
Depending on its specific targets and mode of action, the compound could have a variety of effects, potentially including alterations in cellular function, changes in gene expression, or other biochemical effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission. Additionally, this compound can bind to proteins like albumin, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of these biomolecules .
Cellular Effects
This compound has been observed to influence various cellular processes. In neuronal cells, it affects cell signaling pathways by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and prolonged neurotransmission. This can result in altered gene expression and changes in cellular metabolism. In liver cells, this compound has been shown to affect the expression of genes involved in detoxification processes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition is achieved through the formation of hydrogen bonds and electrostatic interactions between this compound and the enzyme. Additionally, the compound can induce conformational changes in proteins like albumin, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects on enzymes like acetylcholinesterase. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, leading to subtle changes in neurotransmission. At higher doses, this compound can cause significant inhibition of the enzyme, resulting in pronounced effects on neurotransmission and potential toxic effects. These toxic effects include symptoms of cholinergic toxicity, such as muscle weakness and respiratory distress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. The compound can bind to albumin in the bloodstream, which aids in its distribution to various tissues. Within cells, this compound can interact with transporters such as organic cation transporters, facilitating its uptake and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also be found in the endoplasmic reticulum, where it may influence protein folding and processing. Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine typically involves the reaction of triethylene glycol monomethyl ether with an appropriate amine source. One common method includes the condensation reaction of triethylene glycol monomethyl ether with an amine, such as ethylenediamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is used as a building block in the synthesis of complex organic molecules. Its multiple ethoxy groups make it a valuable intermediate in the production of polymers and other macromolecules .
Biology and Medicine: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be employed in the synthesis of drug candidates and other bioactive compounds .
Industry: Industrially, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique structure allows it to impart desirable properties to these products .
Comparison with Similar Compounds
- 2-(2-(2-methoxyethoxy)ethoxy)ethanamine
- Tris(2-(2-methoxyethoxy)ethyl)amine
- Bis(2-methoxyethyl)amine
Uniqueness: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is unique due to its multiple ethoxy groups, which provide it with enhanced solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO6/c1-16-7-9-20-13-11-18-5-3-15-4-6-19-12-14-21-10-8-17-2/h15H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTVYAUPXIBYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCNCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194063 | |
Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41121-04-4 | |
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41121-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041121044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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